Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl (1S,5R,6S)-6-bromobicyclo[310]hexane-1-carboxylate is a bicyclic organic compound featuring a bromine atom and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the bromination of a suitable bicyclic precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the bicyclic ring. The subsequent esterification can be achieved using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of the corresponding bicyclic hydrocarbon.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on the specific application and target. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or covalent modification.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride: A similar bicyclic compound with an azabicyclo structure and a methyl ester functional group.
(1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane: Another bicyclic compound with a methylene group and a different side chain.
Uniqueness
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3/t5-,6-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLIXXWXCBKTQ-VMHSAVOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1[C@@H]2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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